molecular formula C10H10F2O B14771457 (4-(Difluoromethyl)phenyl)propanal

(4-(Difluoromethyl)phenyl)propanal

Katalognummer: B14771457
Molekulargewicht: 184.18 g/mol
InChI-Schlüssel: MJLKRYVVEFOXLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-(Difluoromethyl)phenyl)propanal is an organic compound with the molecular formula C10H10F2O It is characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to a propanal group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Difluoromethyl)phenyl)propanal typically involves the introduction of the difluoromethyl group to a phenyl ring followed by the formation of the propanal group. One common method involves the use of difluoromethylation reagents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) or aminodifluorosulfinium tetrafluoroborate salts. These reagents facilitate the conversion of aldehydes and ketones to the corresponding gem-difluorides .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using reagents like sulfuryl fluoride and Me4NF. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: (4-(Difluoromethyl)phenyl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed.

Major Products:

Wissenschaftliche Forschungsanwendungen

(4-(Difluoromethyl)phenyl)propanal has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (4-(Difluoromethyl)phenyl)propanal involves its interaction with various molecular targets. The difluoromethyl group can act as a bioisostere for other functional groups, influencing the compound’s binding affinity and activity. The aldehyde group can form covalent bonds with nucleophilic sites on target molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

    (4-(Trifluoromethyl)phenyl)propanal: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    (4-(Fluoromethyl)phenyl)propanal: Contains a fluoromethyl group instead of a difluoromethyl group.

Uniqueness: (4-(Difluoromethyl)phenyl)propanal is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability and reactivity compared to its mono- or trifluoromethyl counterparts .

Eigenschaften

Molekularformel

C10H10F2O

Molekulargewicht

184.18 g/mol

IUPAC-Name

3-[4-(difluoromethyl)phenyl]propanal

InChI

InChI=1S/C10H10F2O/c11-10(12)9-5-3-8(4-6-9)2-1-7-13/h3-7,10H,1-2H2

InChI-Schlüssel

MJLKRYVVEFOXLF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CCC=O)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.